

Benthiavalicarb-Isopropyl: A Technical Guide to its Antifungal Properties and Mechanism of Action

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Compound of Interest

Compound Name: *Benthiavalicarb isopropyl*

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Abstract

Benthiavalicarb-isopropyl is a selective fungicide belonging to the valinamide carbamate chemical class, which is a subset of the Carboxylic Acid Amide (CAA) group. It demonstrates high efficacy against plant pathogens in the Oomycetes class, such as *Phytophthora infestans* (late blight) and *Plasmopara viticola* (downy mildew). Its mode of action is the inhibition of cellulose biosynthesis, a critical process for the cell wall integrity of these pathogens. This document provides a comprehensive technical overview of benthiavalicarb-isopropyl, including its chemical and physical properties, fungicidal efficacy, detailed experimental protocols for its analysis and evaluation, and a visual representation of its synthesis and mechanism of action.

Chemical and Physical Properties

Benthiavalicarb-isopropyl is a white, solid powder with the IUPAC name propan-2-yl N-[(2S)-1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate. The commercially produced substance is a mixture of the pesticidally active R-L stereoisomer and the inactive S-L stereoisomer as a minor impurity.^{[1][2]}

Property	Value	Reference
Molecular Formula	C ₁₈ H ₂₄ FN ₃ O ₃ S	[2]
Molecular Weight	381.47 g/mol	[2]
CAS Number	177406-68-7	[2]
FRAC Group	40: Carboxylic Acid Amides (CAA)	[3] [4]
Physical State	White powder	[2]
Melting Point	152 °C	[5]
Water Solubility (20 °C)	13.14 mg/L (unadjusted pH)	[6]
LogP (Kow)	2.52 - 2.59 (pH 5-9)	[6]

Fungicidal Activity and Efficacy

Benthiavalicarb-isopropyl exhibits preventive, curative, translaminar, and residual activity against a range of Oomycete pathogens. It strongly inhibits mycelial growth, sporulation, and the germination of sporangia and cystospores.[\[6\]](#)

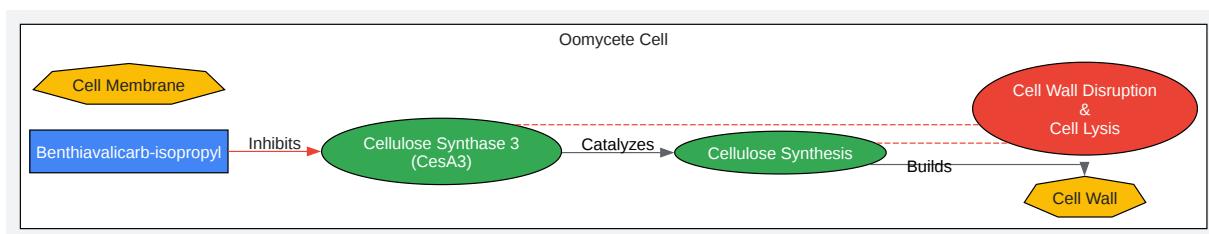
Pathogen	Test	Value (mg/L)	Reference
Phytophthora infestans	Mycelial Growth (I50)	0.01 - 0.05	[7]
Mycelial Growth (MIC)	0.03 - 0.3	[7]	
Phytophthora capsici	Mycelial Growth (I50)	0.01 - 0.05	[7]
Mycelial Growth (MIC)	0.03 - 0.3	[7]	
Phytophthora palmivora	Mycelial Growth (I50)	0.01 - 0.05	[7]
Mycelial Growth (MIC)	0.03 - 0.3	[7]	
Phytophthora cactorum	Mycelial Growth (I50)	0.01 - 0.05	[7]
Mycelial Growth (MIC)	0.03 - 0.3	[7]	
Phytophthora nicotianae	Mycelial Growth (I50)	0.01 - 0.05	[7]
Mycelial Growth (MIC)	0.03 - 0.3	[7]	
Phytophthora porri	Mycelial Growth (I50)	0.01 - 0.05	[7]
Mycelial Growth (MIC)	0.03 - 0.3	[7]	
Phytophthora katsurae	Mycelial Growth (I50)	0.01 - 0.05	[7]
Mycelial Growth (MIC)	0.03 - 0.3	[7]	
Phytophthora megasperma	Mycelial Growth (I50)	0.01 - 0.05	[7]
Mycelial Growth (MIC)	0.03 - 0.3	[7]	

I50: 50% inhibitory concentration; MIC: Minimum Inhibitory Concentration.

In field trials, benthiavalicarb-isopropyl has been shown to be effective in controlling tomato and potato late blight at application rates of 25-75 g a.i./ha.[\[7\]](#)

Mechanism of Action

Benthiavalicarb-isopropyl is classified as a Carboxylic Acid Amide (CAA) fungicide (FRAC Group 40).[3][4] While earlier literature may refer to the inhibition of phospholipid biosynthesis, the current and confirmed mode of action for CAA fungicides is the inhibition of cellulose synthesis.[1][4][8] This action is crucial as Oomycete cell walls are primarily composed of cellulose, unlike true fungi which have chitinous cell walls.[7] The specific molecular target is believed to be the cellulose synthase 3 enzyme (CesA3).[6] Inhibition of this enzyme disrupts the formation of the cell wall, leading to cell lysis and death of the pathogen.[9]

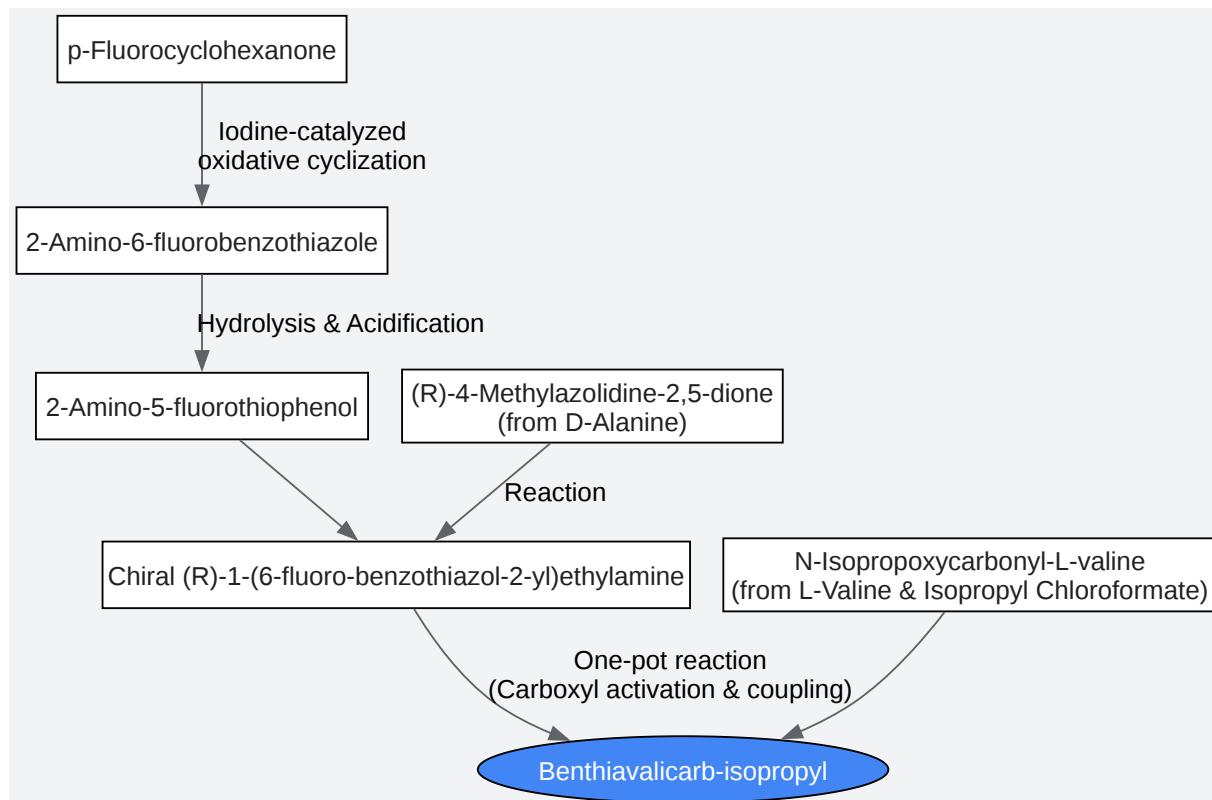


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Caption: Mechanism of action of benthiavalicarb-isopropyl.

Synthesis Pathway

The commercial synthesis of benthiavalicarb-isopropyl is a multi-step process involving heterocyclic and amino acid chemistry.[1][10] The key steps include the formation of a fluorinated benzothiazole intermediate, which is then coupled with a valine-derived amine.[2]

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Caption: Simplified synthesis workflow for benthiavalicarb-isopropyl.

Experimental Protocols

In Vitro Fungicidal Activity Assay (Broth Microdilution Method)

This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[\[11\]](#)

- Preparation of Fungal Inoculum:

- Culture the Oomycete pathogen (e.g., *Phytophthora infestans*) on a suitable solid medium (e.g., rye agar) until sufficient sporulation is observed.
- Harvest sporangia by flooding the plate with sterile distilled water and gently scraping the surface.
- Adjust the concentration of the sporangial suspension to 1×10^5 sporangia/mL using a hemocytometer.

- Preparation of Benthiavalicarb-isopropyl Stock Solution:
 - Dissolve a known weight of technical grade benthiavalicarb-isopropyl in a minimal amount of dimethyl sulfoxide (DMSO).
 - Prepare a stock solution of 1000 mg/L in sterile distilled water. The final DMSO concentration in the assay should not exceed 1% (v/v).
- Microdilution Plate Setup:
 - In a 96-well microtiter plate, add 100 μ L of appropriate broth medium (e.g., clarified V8 juice broth) to each well.
 - Add 100 μ L of the benthiavalicarb-isopropyl stock solution to the first well of a row and perform serial two-fold dilutions across the row.
 - Inoculate each well with 10 μ L of the fungal inoculum.
 - Include a positive control (no fungicide) and a negative control (no inoculum) for each plate.
- Incubation and Assessment:
 - Incubate the plates at the optimal growth temperature for the pathogen (e.g., 18-20 °C for *P. infestans*) for 5-7 days in the dark.
 - The MIC is determined as the lowest concentration of benthiavalicarb-isopropyl that completely inhibits visible mycelial growth. The I50 can be determined by measuring the

optical density or mycelial dry weight at each concentration and calculating the concentration that causes 50% inhibition of growth compared to the positive control.

Greenhouse Efficacy Trial for Late Blight Control (Protective Activity)

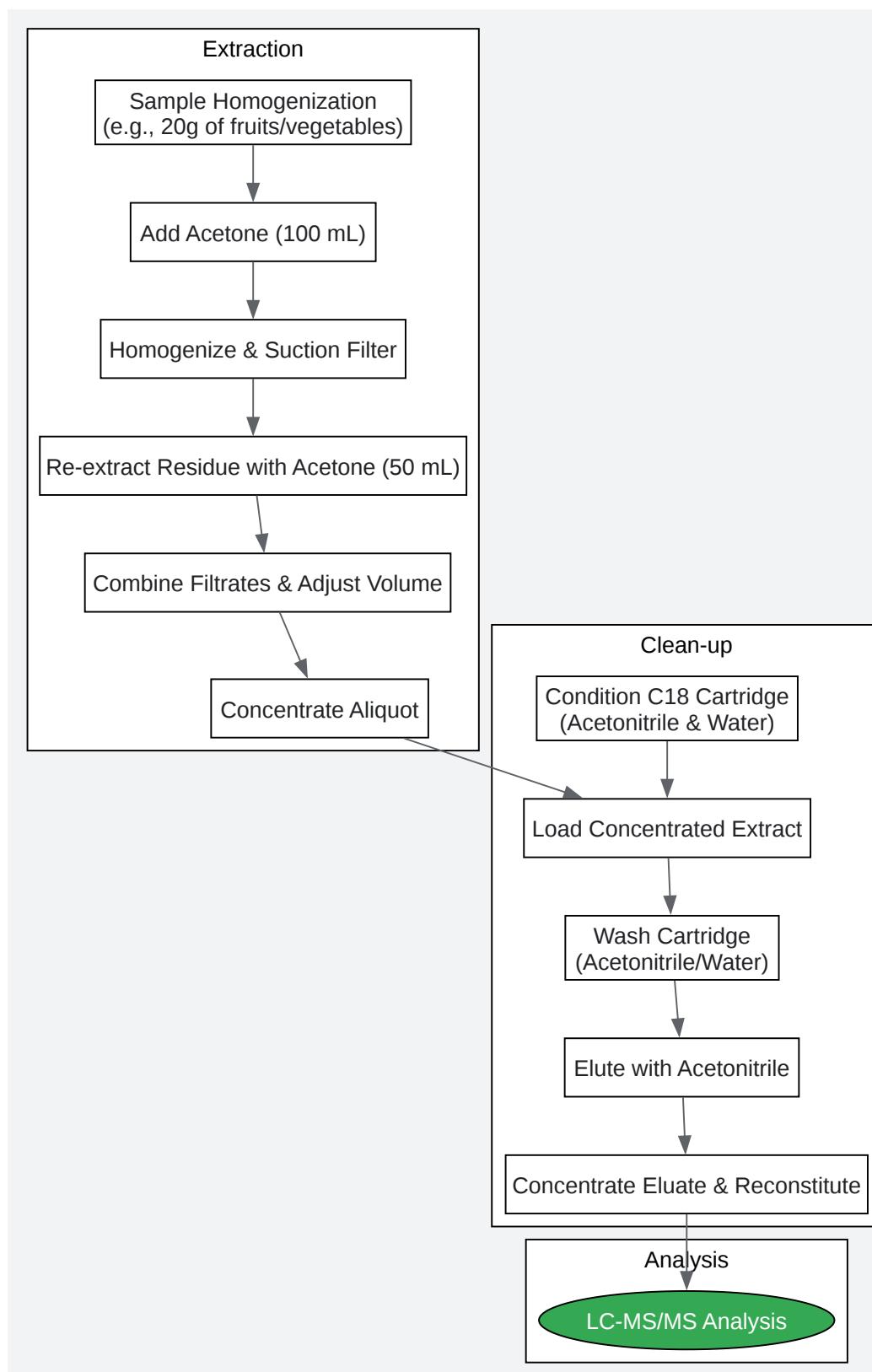
This protocol outlines a standard procedure for evaluating the protective efficacy of a fungicide against potato or tomato late blight.[\[12\]](#)

- Plant Material:
 - Grow susceptible potato or tomato plants in pots to the 4-6 leaf stage under greenhouse conditions.
- Fungicide Application:
 - Prepare a spray solution of benthiavalicarb-isopropyl at the desired concentrations (e.g., 25, 50, 75 g a.i./ha) in water, including a suitable adjuvant if required.
 - Spray the plants to the point of runoff using a calibrated sprayer to ensure uniform coverage.
 - Include an untreated control group (sprayed with water and adjuvant only).
- Inoculation:
 - 24 hours after fungicide application, inoculate the plants with a sporangial suspension of *Phytophthora infestans* (e.g., 1×10^5 sporangia/mL).
 - Inoculation can be performed by spraying the suspension onto the foliage.
- Incubation and Disease Assessment:
 - Place the inoculated plants in a high-humidity chamber (>95% RH) at 18-20 °C for 24-48 hours to facilitate infection.
 - Return the plants to standard greenhouse conditions.

- After 5-7 days, assess the disease severity by estimating the percentage of leaf area covered with late blight lesions on each plant.
- Calculate the percentage of disease control for each treatment relative to the untreated control.

Analytical Method for Residue Analysis in Agricultural Products

This protocol provides a method for the extraction, clean-up, and quantification of benthiavalicarb-isopropyl residues.[\[5\]](#)[\[8\]](#)

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Caption: Workflow for benthiavalicarb-isopropyl residue analysis.

- Extraction:
 - Homogenize 20.0 g of the sample (e.g., fruits, vegetables) with 100 mL of acetone and filter with suction.
 - Re-extract the residue with an additional 50 mL of acetone and filter.
 - Combine the filtrates and adjust the final volume to 200 mL with acetone.
 - Take a 10 mL aliquot and concentrate to approximately 1 mL at a temperature below 40°C.
- Clean-up:
 - Condition an octadecylsilanized (C18) silica gel cartridge (1,000 mg) with 10 mL of acetonitrile followed by 10 mL of water.
 - Add 10 mL of water to the concentrated extract and load it onto the C18 cartridge.
 - Wash the cartridge with 10 mL of an acetonitrile/water mixture (3:7, v/v).
 - Elute the benthiavalicarb-isopropyl from the cartridge with 10 mL of acetonitrile.
 - Concentrate the eluate and reconstitute in a suitable solvent for analysis.
- Quantification:
 - Analyze the cleaned-up extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
 - Prepare a calibration curve using certified reference standards of benthiavalicarb-isopropyl.
 - Quantify the analyte in the sample by comparing its response to the calibration curve.

Conclusion

Benthiavalicarb-isopropyl is a potent and selective fungicide with a well-defined mode of action against Oomycete plant pathogens. Its efficacy stems from the targeted inhibition of cellulose

synthase, a vital enzyme for the structural integrity of these organisms. The provided data and protocols offer a valuable resource for researchers and professionals in the fields of agrochemical development, plant pathology, and drug discovery, facilitating further investigation and application of this important antifungal agent.

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